2-Chloro-5-fluoropyridin-4-amine
Overview
Description
2-Chloro-5-fluoropyridin-4-amine is a chemical compound with the molecular formula C5H4ClFN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoropyridin-4-amine typically involves the substitution reactions of pyridine derivatives. One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-amino-5-nitropyridine followed by fluorination . Another method includes the use of fluorinating agents such as hydrogen fluoride (HF) or tetrafluoroboric acid (HBF4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also common to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoropyridin-4-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, such as biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium carbonate (K2CO3), and various amines.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and various amine derivatives .
Scientific Research Applications
2-Chloro-5-fluoropyridin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoropyridin-4-amine involves its interaction with various molecular targets. The presence of both chlorine and fluorine atoms in the pyridine ring enhances its reactivity and allows it to participate in a variety of biochemical pathways. These interactions can lead to the inhibition or activation of specific enzymes, making it a valuable compound in drug development .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
2-Chloro-4-fluoropyridine: Lacks the amino group present in 2-Chloro-5-fluoropyridin-4-amine.
5-Chloro-4-fluoropyridin-2-amine: Differently substituted pyridine derivative.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the pyridine ring enhances its reactivity and makes it a versatile intermediate in various chemical syntheses .
Properties
IUPAC Name |
2-chloro-5-fluoropyridin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANPPUXFOOUHIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624365 | |
Record name | 2-Chloro-5-fluoropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89510-90-7 | |
Record name | 2-Chloro-5-fluoropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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